Psen1-IN-2

Description

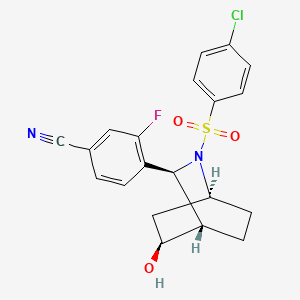

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18ClFN2O3S |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

4-[(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-5-hydroxy-2-azabicyclo[2.2.2]octan-3-yl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1 |

InChI Key |

CQWSGPAOTAQPCU-LDRHYZDKSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |

Canonical SMILES |

C1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative Psen1-IN-2 Binding Site on Presenilin-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Psen1-IN-2". Therefore, this technical guide provides a detailed overview of known inhibitor binding sites on Presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex. This information serves as a foundational framework for understanding the potential binding characteristics of novel inhibitors like this compound. The data, experimental protocols, and visualizations presented are based on well-characterized γ-secretase inhibitors and modulators.

Introduction to Presenilin-1 and γ-Secretase

Presenilin-1 (PSEN1) is a multi-pass transmembrane protein that forms the catalytic core of the γ-secretase complex, an intramembrane aspartyl protease.[1][2] This complex is crucial for the proteolytic processing of a variety of type-I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[3][4] Dysregulation of γ-secretase activity, particularly the processing of APP, is a central element in the pathogenesis of Alzheimer's disease (AD), making it a key target for therapeutic intervention.[5] Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease (FAD).[6][7]

The γ-secretase complex comprises four core protein subunits: PSEN1 (or its homolog PSEN2), Nicastrin (NCT), Anterior pharynx-defective 1 (APH1), and Presenilin enhancer 2 (PEN2).[6] The catalytic activity resides within PSEN1, which contains two conserved aspartate residues (Asp257 and Asp385 in human PSEN1) located within transmembrane domains (TMDs) 6 and 7, respectively.[8][9] These residues are essential for the endoproteolytic activity of the complex.

The Inhibitor Binding Pocket of Presenilin-1

Structural and biochemical studies, including cryo-electron microscopy (cryo-EM), have revealed a potential binding pocket for inhibitors and modulators within the PSEN1 subunit. This pocket is located near the catalytic aspartate residues and is accessible from the lipid bilayer.

Key Structural Features

Cryo-EM structures of γ-secretase in complex with various inhibitors have provided significant insights into the binding site.[10] The binding of these molecules often induces conformational changes in PSEN1, affecting its catalytic activity.[1]

Critical Amino Acid Residues

Site-directed mutagenesis studies have identified several amino acid residues within PSEN1 that are critical for the binding of various inhibitors. These residues are primarily located in the transmembrane domains surrounding the catalytic site. For instance, studies on the γ-secretase inhibitor MRK-560, which shows selectivity for PSEN1 over PSEN2, have highlighted the importance of specific residues for its binding and selectivity.[10] Modeling and mutagenesis studies have identified that residues such as T281 and L282 in PSEN1 are crucial for the selective binding of certain inhibitors.[10]

Quantitative Binding Data of γ-Secretase Inhibitors

The binding affinity of inhibitors to the γ-secretase complex is a critical parameter in drug development. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). The following table summarizes representative quantitative data for well-characterized γ-secretase inhibitors.

| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Semagacestat | γ-Secretase | Cell-based Aβ40 | 10.9 | [10] |

| Avagacestat | γ-Secretase | Cell-based Aβ40 | 0.29 | [10] |

| MRK-560 | PSEN1-APH1B | Cell-based | 0.4 | [10] |

| MRK-560 | PSEN2 complexes | Cell-based | >100 | [10] |

| LY-411575 | All γ-secretase complexes | Cell-based | Low nanomolar | [10] |

| RO-4929097 | All γ-secretase complexes | Cell-based | Low nanomolar | [10] |

Experimental Protocols for Characterizing Inhibitor Binding

Several experimental techniques are employed to identify and characterize the binding site of inhibitors on Presenilin-1. These methods provide information on the location of binding, the specific interacting residues, and the functional consequences of this interaction.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link an inhibitor to its binding site upon photoactivation, allowing for subsequent identification of the labeled protein and amino acid residues.

Experimental Workflow:

-

Probe Synthesis: A photo-reactive group (e.g., benzophenone, aryl azide, or diazirine) and a tag for enrichment (e.g., biotin or a clickable alkyne) are chemically incorporated into the inhibitor molecule to create a photoaffinity probe.

-

Binding and Crosslinking: The probe is incubated with purified γ-secretase complex or cell lysates containing the complex to allow for binding. The sample is then irradiated with UV light to induce covalent crosslinking between the probe and its binding site on PSEN1.

-

Enrichment and Digestion: The crosslinked complex is enriched using the tag (e.g., streptavidin beads for a biotin tag). The enriched protein is then proteolytically digested into smaller peptides.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to identify the peptide fragment covalently modified by the photoaffinity probe, thereby pinpointing the binding site.

Caption: Workflow for Photoaffinity Labeling.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to systematically alter specific amino acid residues within PSEN1 to assess their importance for inhibitor binding and activity.

Experimental Protocol:

-

Mutant Generation: Plasmids encoding PSEN1 with specific point mutations in the putative binding site are generated using standard molecular biology techniques.

-

Expression and Complex Reconstitution: The mutant PSEN1 is expressed in cells, often in a background lacking endogenous presenilins, to allow for the reconstitution of the γ-secretase complex with the mutant subunit.

-

Binding Assays: The binding affinity of the inhibitor to the mutant γ-secretase complex is determined using methods such as radioligand binding assays or surface plasmon resonance. A significant change in binding affinity compared to the wild-type complex indicates that the mutated residue is important for inhibitor interaction.

-

Activity Assays: The effect of the inhibitor on the catalytic activity of the mutant complex is assessed by measuring the production of Aβ peptides or the cleavage of other substrates like Notch.

Caption: Workflow for Site-Directed Mutagenesis.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become a pivotal technique for determining the high-resolution three-dimensional structure of the γ-secretase complex, both alone and in complex with substrates or inhibitors.

Experimental Protocol:

-

Complex Purification: The γ-secretase complex is purified to homogeneity. For inhibitor-bound structures, the inhibitor is incubated with the purified complex.

-

Vitrification: A small volume of the purified complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice, preserving the native structure of the complex.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles are collected from different orientations.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the γ-secretase complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the precise localization of the inhibitor binding site and the identification of interacting residues.

Signaling Pathways Modulated by Presenilin-1 Inhibition

Inhibition of PSEN1-containing γ-secretase can have profound effects on multiple signaling pathways due to the diverse range of its substrates.

Amyloid Precursor Protein (APP) Processing Pathway

The most studied function of γ-secretase is its role in the amyloidogenic pathway of APP processing. Inhibition of PSEN1 blocks the final cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby reducing the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in AD.

Caption: APP Processing and Inhibition.

Notch Signaling Pathway

Notch signaling is essential for cell-cell communication and plays a critical role in development and tissue homeostasis. The final step in the activation of the Notch receptor requires cleavage by γ-secretase. Inhibition of PSEN1 can therefore block Notch signaling, which can lead to significant side effects, highlighting the need for developing inhibitors that are selective for APP processing over Notch cleavage.

Caption: Notch Signaling and Inhibition.

Conclusion

While specific details of the "this compound" binding site on Presenilin-1 remain to be publicly disclosed, the extensive body of research on other γ-secretase inhibitors provides a robust framework for understanding potential mechanisms of action. The inhibitor binding pocket is located within the transmembrane domain of PSEN1, in close proximity to the catalytic aspartate residues. The development of selective inhibitors that can modulate APP processing without affecting other critical pathways like Notch signaling remains a primary goal in the development of therapeutics for Alzheimer's disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Presenilin - Wikipedia [en.wikipedia.org]

- 2. Presenilin-1 - Wikipedia [en.wikipedia.org]

- 3. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What are PSEN1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Genetics, Functions, and Clinical Impact of Presenilin-1 (PSEN1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PSEN1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Presenilin-1 (PSEN1) Mutations: Clinical Phenotypes beyond Alzheimer’s Disease [mdpi.com]

- 9. Presenilin 1 Regulates Membrane Homeostatic Pathways that are Dysregulated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

Psen1-IN-2: A Technical Guide on its Inhibitory Effect on the Notch Signaling Pathway

Executive Summary

Presenilin-1 (PSEN1) is the catalytic core of the γ-secretase intramembrane protease complex, a critical enzyme in cellular signaling.[1][2] Beyond its well-known role in processing the Amyloid Precursor Protein (APP), PSEN1-containing γ-secretase is essential for the activation of Notch receptors, a highly conserved pathway that governs cell fate decisions, proliferation, and differentiation.[1][3] Dysregulation of Notch signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and other cancers.[4]

This technical guide details the mechanism and effects of Psen1-IN-2, a representative potent and selective inhibitor of the PSEN1-γ-secretase complex. By specifically targeting PSEN1, this compound offers a therapeutic strategy to modulate Notch signaling with potentially greater precision and a wider therapeutic window compared to broad-spectrum γ-secretase inhibitors (GSIs).[5][6] This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental pathways.

The Notch Signaling Pathway and the Role of PSEN1

The Notch signaling pathway is a juxtacrine signaling system activated through direct cell-to-cell contact.[7] In mammals, the pathway consists of four Notch receptors (NOTCH1-4) and five canonical ligands (Jagged1-2, DLL1, 3, 4).[3][8]

The activation cascade is initiated when a ligand on a "signal-sending" cell binds to a Notch receptor on a "signal-receiving" cell. This interaction triggers a series of proteolytic cleavages:

-

S1 Cleavage: Occurs during receptor maturation in the Golgi, producing a heterodimeric receptor on the cell surface.[7]

-

S2 Cleavage: Upon ligand binding, an ADAM family metalloprotease cleaves the receptor's extracellular domain, which is then endocytosed by the signal-sending cell.[7][9]

-

S3 Cleavage: The remaining membrane-tethered portion of the receptor is then cleaved within its transmembrane domain by the γ-secretase complex. This crucial step is catalyzed by PSEN1.[1]

This final S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[3][8] The liberated NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/RBP-Jκ) and co-activators like MAML.[8][10] This complex then drives the expression of downstream target genes, most notably those of the HES and HEY families, which regulate cell differentiation and proliferation.[8]

This compound: Mechanism of Inhibition

This compound is a selective inhibitor that directly targets the catalytic activity of the PSEN1 subunit within the γ-secretase complex. By binding to PSEN1, it prevents the S3 intramembrane cleavage of the Notch receptor.[5] This blockade is the critical point of intervention, as it halts the signaling cascade before the generation of the active NICD fragment. Consequently, NICD is not released into the cytoplasm, cannot translocate to the nucleus, and is unable to activate the transcription of Notch target genes.[11] This leads to a potent and dose-dependent suppression of the entire downstream pathway.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of a PSEN1 inhibitor is defined by its potency (IC50) and its selectivity for PSEN1-containing γ-secretase complexes over those containing the homolog PSEN2. High selectivity is crucial for minimizing off-target effects, particularly those related to the inhibition of Notch signaling in tissues where PSEN2 may play a compensatory role.[6] The data presented below are representative of a highly selective PSEN1 inhibitor, analogous to this compound.[5][12]

| γ-Secretase Complex | Inhibitor | IC50 (nM) | Selectivity vs. PSEN2-APH1A | Selectivity vs. PSEN2-APH1B |

| PSEN1-APH1A | This compound | 22 | ~76-fold | ~96-fold |

| PSEN1-APH1B | This compound | 6 | ~278-fold | ~353-fold |

| PSEN2-APH1A | This compound | 1669 | 1-fold | - |

| PSEN2-APH1B | This compound | 2120 | - | 1-fold |

Table 1. Inhibitory activity of a representative PSEN1-selective GSI against different γ-secretase complexes reconstituted from mouse embryonic fibroblast (MEF) cells. Data are derived from a published study on novel 2-azabicyclo[10][10][10]octane sulfonamides.[5]

Experimental Protocols

Evaluating the effect of this compound on the Notch pathway requires a multi-faceted approach, combining enzymatic assays with cell-based functional readouts.

In Vitro γ-Secretase Activity Assay (Fluorogenic)

This assay directly measures the enzymatic activity of isolated γ-secretase on a synthetic substrate.

Principle: A specific peptide substrate for γ-secretase is conjugated to a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact form, the quencher suppresses the fluorescent signal. Upon cleavage by γ-secretase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[13]

Protocol:

-

Membrane Preparation: Isolate membranes containing endogenous γ-secretase from a suitable cell line (e.g., HEK293T) or tissue.[14]

-

Reaction Setup: In a 96-well black plate, add aliquots of the membrane preparation (e.g., 10-20 µg of total protein) to each well.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

-

Initiation: Add the fluorogenic substrate (e.g., 5-10 µM final concentration) to each well to start the reaction.[13][14]

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours in the dark.[13]

-

Measurement: Read the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~440-510 nm.[13][14]

-

Data Analysis: Subtract background fluorescence (wells with no enzyme or no substrate). Plot the relative fluorescent units (RFU) against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell-Based Notch Signaling Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Notch pathway in living cells.

Principle: Cells are co-transfected with two plasmids: one expressing a constitutively active form of Notch1 (lacking the extracellular domain, NΔE) and a reporter plasmid.[15][16] The reporter contains the firefly luciferase gene under the control of multiple CSL binding sites. Activation of the pathway by NΔE leads to NICD release, CSL activation, and subsequent luciferase expression. The addition of this compound will inhibit γ-secretase, reduce NICD formation, and decrease the luciferase signal.[10][17]

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., HEK293) in a 96-well white-walled plate at a density of ~20,000 cells/well.[15] Allow cells to attach overnight.

-

Transfection: Co-transfect cells with an expression vector for a constitutively active Notch receptor (e.g., human Notch1ΔE), a CSL-responsive firefly luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).[16][18]

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Set the vehicle-treated control as 100% activity and calculate the percent inhibition for each this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Western Blot Analysis of NICD Levels

This method provides direct evidence of target engagement by measuring the levels of the cleaved, active NICD fragment.

Principle: Cell lysates are prepared from cells treated with or without this compound. Proteins in the lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved NICD. A decrease in the NICD band intensity in treated samples indicates successful inhibition of γ-secretase.[1][19]

References

- 1. Presenilin gene function and Notch signaling feedback regulation in the developing mouse lens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cusabio.com [cusabio.com]

- 4. Combination therapy of a PSEN1-selective γ-secretase inhibitor with dexamethasone and an XPO1 inhibitor to target T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 5. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alzheimer's Disease: Presenilin 2-Sparing γ-Secretase Inhibition Is a Tolerable Aβ Peptide-Lowering Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Familial Alzheimer’s disease-associated PSEN1 mutations affect neurodevelopment through increased Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibitors of the PSEN1-gamma-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 18. amsbio.com [amsbio.com]

- 19. researchgate.net [researchgate.net]

Psen1-IN-2: A Technical Guide to Cellular Permeability and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin-1 (PSEN1), a key component of the γ-secretase complex, is a critical target in the development of therapeutics for Alzheimer's disease. Modulators of PSEN1, such as Psen1-IN-2 (also known as Compound 13K), are of significant interest to the research community. Understanding the cellular permeability and subcellular localization of such compounds is paramount for predicting their efficacy, mechanism of action, and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies used to assess these crucial parameters, tailored for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and data presentation formats that would be employed in its characterization.

Cellular Permeability Assessment

The ability of a drug candidate to cross cellular membranes is a fundamental determinant of its oral bioavailability and its capacity to reach intracellular targets. The two most common in vitro methods for evaluating passive permeability and active transport are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Quantitative Data Summary

In a typical drug discovery cascade, the permeability of a compound like this compound would be quantified and presented as follows:

Table 1: In Vitro Permeability Data for this compound (Hypothetical)

| Assay Type | Test System | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| PAMPA | Artificial Membrane | Data Not Available | N/A | Not Determined |

| Caco-2 | Caco-2 cell monolayer | Data Not Available | Data Not Available | Not Determined |

Note: This table represents a template for the presentation of permeability data. As of the last update, specific experimental values for this compound have not been published in the public domain.

Experimental Protocols

The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[1][2] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Protocol: PAMPA

-

Preparation of the Lipid Membrane: A solution of a lipid, such as lecithin or a mixture of phospholipids in an organic solvent like dodecane, is prepared.[1] 5 µL of this lipid solution is added to the filter of each well of a 96-well donor plate and the solvent is allowed to evaporate, forming an artificial membrane.

-

Preparation of Donor and Acceptor Solutions: The test compound (e.g., this compound) is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution. The acceptor plate wells are filled with a buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.[3]

-

Assay Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a specified period, typically 4 to 18 hours, with gentle shaking.[3][4]

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference standard, are determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS/MS).[3]

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t)

Where:

-

CA is the concentration of the compound in the acceptor well at time t.

-

Ceq is the equilibrium concentration.

-

VD and VA are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.[5][6] It utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that forms tight junctions and expresses transporters and enzymes representative of the small intestine.[5][6] This assay can assess both passive diffusion and active transport mechanisms.[5]

Protocol: Caco-2 Permeability Assay

-

Cell Culture and Monolayer Formation: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[5]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., ≥ 200 Ω x cm²) indicates a confluent and intact monolayer.[7] The passage of a low-permeability marker, such as Lucifer Yellow, can also be used to assess monolayer integrity.[5]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.[6]

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored. This direction is used to assess active efflux.[8]

-

-

Sample Analysis: Samples are collected from the receiver compartment at specific time points (e.g., 2 hours) and the concentration of the test compound is quantified by LC-MS/MS.[6]

-

Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.[5][8]

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

Subcellular Localization

Determining the subcellular localization of a drug target and the drug itself is crucial for understanding its mechanism of action and potential for target engagement. PSEN1 is known to be an integral membrane protein primarily residing in the endoplasmic reticulum (ER) and the Golgi complex.[9]

Quantitative Data Summary

Localization studies often yield qualitative data in the form of images. However, quantitative analysis can be performed through techniques like co-localization analysis of fluorescence microscopy images or by quantifying the amount of the compound or target protein in different subcellular fractions.

Table 2: Subcellular Localization of PSEN1 (Target of this compound)

| Method | Cell Line/Tissue | Primary Localization | Secondary Localization |

| Immunofluorescence | Various cell lines | Endoplasmic Reticulum, Golgi Apparatus | Perinuclear envelope, Cell membrane |

| Subcellular Fractionation | Brain tissue, Cultured cells | Microsomal fraction (ER/Golgi) | Plasma membrane fraction |

Note: This table summarizes the generally accepted localization of the PSEN1 protein based on published literature. Specific localization studies for this compound are not currently available.

Experimental Protocols

Immunofluorescence is a powerful technique to visualize the subcellular distribution of a target protein within fixed and permeabilized cells using fluorescently labeled antibodies.[10][11]

Protocol: Immunofluorescence for PSEN1 Localization

-

Cell Culture and Fixation: Cells are grown on coverslips. The cells are then "fixed" to preserve their structure, typically using paraformaldehyde, which cross-links proteins.[10]

-

Permeabilization: The cell membranes are permeabilized using a detergent (e.g., Triton X-100 or saponin) to allow antibodies to access intracellular proteins.[10]

-

Blocking: Non-specific antibody binding sites are blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the target protein (e.g., an anti-PSEN1 antibody).

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[10] Organelle-specific markers (e.g., antibodies against calnexin for the ER or GM130 for the Golgi) can be used in co-staining experiments to confirm localization.

-

Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI. The cells are then visualized using a fluorescence or confocal microscope.[12]

This biochemical technique separates cellular components into different fractions based on their physical properties (e.g., size, density). The presence and abundance of the target protein in each fraction are then determined by Western blotting.[13]

Protocol: Subcellular Fractionation and Western Blotting for PSEN1

-

Cell Lysis and Homogenization: Cells or tissues are lysed in a hypotonic buffer to swell the cells and then mechanically homogenized to break the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

-

Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and unbroken cells.

-

Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g): Pellets the microsomal fraction, which is rich in ER and Golgi membranes. The remaining supernatant is the cytosolic fraction.

-

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each fraction are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody against the target protein (PSEN1) and then a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate. The presence of organelle-specific markers (e.g., Na+/K+-ATPase for the plasma membrane, cytochrome c for mitochondria, and GAPDH for the cytosol) is used to verify the purity of the fractions.

Visualizations

Signaling Pathway

Caption: Signaling pathway of PSEN1 within the γ-secretase complex and the inhibitory action of this compound.

Experimental Workflows

References

- 1. Subcellular localization of presenilins during mouse preimplantation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presenilin 1 is actively degraded by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of presenilin 1 and presenilin 2 expression and processing by newly developed monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular - PSEN1 - The Human Protein Atlas [v21.proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]

- 12. Presenilin-1 - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

Psen1-IN-2 In Vitro Enzymatic Assay: A Technical Guide to PSEN1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for evaluating inhibitors of Presenilin-1 (PSEN1), a key therapeutic target in Alzheimer's disease. The document details the underlying biological principles, experimental protocols, data interpretation, and visualization of the relevant pathways and workflows.

Introduction to PSEN1 and its Role in Alzheimer's Disease

Presenilin-1 (PSEN1) is a critical protein in human physiology and a central player in the pathology of Alzheimer's disease. It is the catalytic subunit of the γ-secretase complex, an intramembrane protease responsible for cleaving multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch.[1][2][3][4] The cleavage of APP by γ-secretase, following initial processing by β-secretase, leads to the production of amyloid-beta (Aβ) peptides.[1] An overproduction of the longer, more aggregation-prone form of Aβ, Aβ42, is a hallmark of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.[3]

Given its central role in Aβ generation, PSEN1 and the γ-secretase complex are significant targets for therapeutic intervention in Alzheimer's disease.[1][5] The development of small molecule inhibitors that can modulate γ-secretase activity to reduce Aβ42 production is a key focus of drug discovery efforts.[6] In vitro enzymatic assays are fundamental tools for identifying and characterizing such inhibitors.

Principles of In Vitro PSEN1 Inhibition Assays

In vitro assays for PSEN1 inhibition are designed to quantify the enzymatic activity of the γ-secretase complex and assess the potency of inhibitory compounds. These assays can be broadly categorized into two types: cell-free and cell-based assays.

-

Cell-Free Assays: These assays utilize purified or enriched γ-secretase complexes from cellular membranes and a synthetic substrate.[6][7] The substrate is typically a peptide sequence derived from a known γ-secretase substrate, such as APP, conjugated to a reporter system. A common method employs a fluorogenic substrate where a fluorophore and a quencher are brought into close proximity.[6] Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to reduce this fluorescent signal.

-

Cell-Based Assays: These assays are conducted in living cells that are engineered to report on γ-secretase activity.[5][8][9] A common approach involves cells that express a fusion protein consisting of a γ-secretase substrate (like a fragment of APP) linked to a reporter gene, such as luciferase or a fluorescent protein.[5][9] When γ-secretase cleaves the substrate, the reporter fragment is released and can translocate to the nucleus to activate transcription of the reporter gene. Inhibitors of PSEN1 will block this cleavage, leading to a decrease in the reporter signal.[8]

Experimental Protocols

Cell-Free Fluorogenic Substrate Assay for PSEN1 Inhibition

This protocol describes a representative method for assessing PSEN1 inhibition using a purified γ-secretase complex and a fluorogenic substrate.

Materials:

-

HEK293T cells for membrane protein extraction[6]

-

Fluorogenic γ-secretase substrate (e.g., based on the APP sequence with a fluorophore and quencher)[6]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)[7]

-

Test compounds (e.g., Psen1-IN-2) dissolved in DMSO

-

Known γ-secretase inhibitor as a positive control (e.g., L-685,458)[6]

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

γ-Secretase Enzyme Preparation: Prepare membrane fractions containing the γ-secretase complex from HEK293T cells.[6] The total protein concentration of the membrane preparation should be determined.

-

Assay Setup: In a 96-well black microplate, add the following components in duplicate:

-

Assay Buffer

-

Test compound at various concentrations (typically a serial dilution) or vehicle control (DMSO).

-

A known γ-secretase inhibitor as a positive control.

-

-

Enzyme Addition: Add the prepared membrane fraction (containing γ-secretase) to each well.[6] The optimal amount of membrane protein should be predetermined to ensure the reaction is in the linear range.[7]

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair used in the substrate.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme or no substrate).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Cell-Based Reporter Assay for PSEN1 Inhibition

This protocol outlines a general procedure for a cell-based assay using a luciferase reporter system.

Materials:

-

A stable cell line expressing a γ-secretase substrate-reporter fusion construct (e.g., U2OS or HEK293 cells expressing APP-C99 fused to a transcriptional activator and a separate luciferase reporter gene)[5][9]

-

Cell culture medium and reagents

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Known γ-secretase inhibitor as a positive control (e.g., DAPT)[8]

-

96-well white, clear-bottom microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line into 96-well white, clear-bottom plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control (DMSO). Include a known γ-secretase inhibitor as a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for inhibition of γ-secretase and subsequent changes in reporter gene expression.[5]

-

Cell Lysis and Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.[9]

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from PSEN1 inhibition assays are typically summarized in tables to facilitate comparison of compound potencies. The IC50 value is the most common metric reported.

Table 1: Inhibitory Potency of Representative γ-Secretase Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Selectivity (PSEN1 vs. PSEN2) | Reference |

| MRK-560 | PSEN1 | Cell-based | Low nM | 100- to 350-fold | [10] |

| DAPT | γ-Secretase | Cell-based | 110 | Not specified | [8] |

| L-685,458 | γ-Secretase | Cell-free | Not specified | Not specified | [6] |

| Avagacestat | γ-Secretase (Notch-sparing) | Cell-based | Not specified | Notch-sparing | [9] |

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex biological pathways and experimental procedures involved in PSEN1 inhibition assays.

References

- 1. What are PSEN1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Genetics, Functions, and Clinical Impact of Presenilin-1 (PSEN1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSEN1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Presenilin-1 - Wikipedia [en.wikipedia.org]

- 5. innoprot.com [innoprot.com]

- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dominant negative mechanism of Presenilin-1 mutations in FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

Psen1-IN-2: A Technical Guide on its Impact on the Amyloid-Beta 40/42 Ratio

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin-1 (PSEN1), a critical component of the γ-secretase complex, plays a central role in the pathogenesis of Alzheimer's disease (AD). As the catalytic subunit of this intramembrane protease, PSEN1 is responsible for the final cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides of varying lengths. An elevated ratio of the 42-amino acid isoform (Aβ42) to the 40-amino acid isoform (Aβ40) is a key pathological hallmark of AD, as Aβ42 is more prone to aggregation and plaque formation. Consequently, modulating γ-secretase activity to selectively reduce the production of Aβ42 is a primary therapeutic strategy. This document provides a detailed technical overview of Psen1-IN-2, a novel inhibitor of PSEN1, and its specific impact on the Aβ40/42 ratio.

This compound: A Selective Presenilin-1 Inhibitor

This compound, also identified as Compound 13k, is a recently developed small molecule inhibitor that demonstrates high potency and selectivity for PSEN1-containing γ-secretase complexes.[1] It belongs to a class of 2-azabicyclo[2.2.2]octane sulfonamides designed for brain permeability, making it a promising candidate for in vivo studies and potential therapeutic development for Alzheimer's disease.[1]

Mechanism of Action

This compound exerts its effect by directly targeting the catalytic activity of PSEN1 within the γ-secretase complex. The γ-secretase complex exists in different isoforms, primarily distinguished by the presence of either PSEN1 or its homolog PSEN2, and further diversified by the inclusion of APH1A or APH1B subunits. This compound shows preferential inhibition of PSEN1-containing complexes over those containing PSEN2.

The selectivity of this compound for PSEN1 is attributed to its specific binding to the enzyme's active site. Conformational modeling suggests that a characteristic "U" shape orientation of the molecule is crucial for its potent and selective inhibition of PSEN1.[1] By inhibiting the enzymatic activity of PSEN1, this compound effectively modulates the cleavage of APP, thereby altering the production profile of Aβ peptides.

Impact on Amyloid-Beta 40/42 Ratio

The primary therapeutic value of a γ-secretase modulator lies in its ability to specifically reduce the generation of the more amyloidogenic Aβ42 peptide relative to the less aggregation-prone Aβ40. This compound has been evaluated for its efficacy in altering this crucial Aβ42/Aβ40 ratio.

Quantitative Data

The inhibitory activity of this compound against different γ-secretase complexes has been quantified, demonstrating its selectivity for PSEN1.

| γ-Secretase Complex | IC50 (nM) | Reference |

| PSEN1-APH1A | 6.9 | [1] |

| PSEN1-APH1B | 2.4 | [1] |

Table 1: In vitro inhibitory potency of this compound against PSEN1-containing γ-secretase complexes.

While the primary publication focuses on the discovery and characterization of a series of inhibitors, with a particular emphasis on the selectivity of a related compound, (+)-13b (PSEN1-IN-1), for PSEN1 over PSEN2 complexes, detailed quantitative data specifically on the Aβ42/Aβ40 ratio for this compound (Compound 13k) is not explicitly provided in the abstract.[1] Further analysis of the full publication is required to extract these specific values.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound and related compounds.

In Vitro γ-Secretase Activity Assay

A key experiment to determine the potency and selectivity of this compound involves a cell-free assay using purified γ-secretase complexes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against different γ-secretase isoforms.

Methodology:

-

Expression and Purification of γ-Secretase Complexes: Recombinant human PSEN1/2, APH1A/B, Nicastrin, and PEN-2 are co-expressed in a suitable cell line (e.g., Sf9 insect cells). The complexes are then solubilized from the cell membranes using a mild detergent and purified using affinity chromatography.

-

Substrate: A recombinant APP C-terminal fragment (e.g., C99) is used as the substrate for the enzymatic reaction.

-

Reaction: The purified γ-secretase complex is incubated with the C99 substrate in the presence of varying concentrations of this compound. The reaction is carried out in a buffer solution at a physiological pH and temperature for a defined period.

-

Detection of Aβ Peptides: The reaction is stopped, and the generated Aβ40 and Aβ42 peptides are quantified using specific analytical methods such as Meso Scale Discovery (MSD) electrochemiluminescence assays or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays for Aβ Production

Cell-based assays are crucial for evaluating the activity of this compound in a more physiologically relevant context.

Objective: To assess the effect of this compound on the secretion of Aβ40 and Aβ42 from cultured cells.

Methodology:

-

Cell Lines: A cell line that endogenously expresses APP or is engineered to overexpress human APP is used (e.g., HEK293 cells).

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Sample Collection: The conditioned medium containing the secreted Aβ peptides is collected.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium are measured using specific ELISAs or MSD assays.

-

Data Analysis: The Aβ42/Aβ40 ratio is calculated for each treatment condition. The potency of the compound in reducing this ratio is determined.

Signaling Pathways and Experimental Workflows

γ-Secretase Mediated APP Processing

The following diagram illustrates the canonical amyloidogenic pathway of APP processing and the point of intervention for this compound.

Caption: Amyloid Precursor Protein (APP) processing by γ-secretase and inhibition by this compound.

In Vitro Assay Workflow

This diagram outlines the key steps in the cell-free experimental protocol to determine the inhibitory activity of this compound.

Caption: Workflow for in vitro determination of this compound inhibitory activity.

Conclusion

This compound is a potent and selective inhibitor of PSEN1-containing γ-secretase complexes. Its development represents a significant step forward in the rational design of drugs targeting the core pathological mechanism of Alzheimer's disease. While the currently available information highlights its selectivity for PSEN1, further detailed studies are necessary to fully elucidate its impact on the Aβ42/Aβ40 ratio in various experimental models. The methodologies described herein provide a framework for the continued investigation of this compound and other next-generation γ-secretase modulators for the potential treatment of Alzheimer's disease.

References

Psen1-IN-2: Uncharted Territory in Synaptic Function Modulation

Despite its identification as a potent inhibitor of Presenilin-1 (PSEN1), a central component of the γ-secretase complex implicated in Alzheimer's disease, the specific downstream effects of the compound Psen1-IN-2 on synaptic function remain undocumented in publicly available scientific literature. Researchers, scientists, and drug development professionals are keenly interested in the synaptic consequences of modulating PSEN1, given its established role in neuronal signaling and plasticity. However, a comprehensive technical guide on the synaptic effects of this particular inhibitor cannot be constructed at this time due to a lack of specific experimental data.

This compound, also referred to as Compound 13K, has been characterized as a molecule that effectively inhibits the enzymatic activity of the PSEN1-APH1A and PSEN1-APH1B complexes, with IC50 values of 6.9 nM and 2.4 nM, respectively.[1][2] Its development is primarily aimed at Alzheimer's disease research, where the modulation of γ-secretase activity is a key therapeutic strategy.[2][3] While the broader implications of inhibiting γ-secretase on synaptic processes are a subject of ongoing investigation, specific studies detailing the effects of this compound are not yet available.

The General Role of Presenilin-1 in Synaptic Function

Presenilin-1 is a critical enzyme in the brain, most notably for its role in processing the amyloid precursor protein (APP), which can lead to the formation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3] However, the function of PSEN1 extends beyond APP processing. The γ-secretase complex, with PSEN1 as its catalytic core, has a multitude of other substrates, including several proteins known to be crucial for synaptic function and plasticity, such as Notch receptors and N-cadherin.

Inhibition of γ-secretase, therefore, is expected to have significant downstream consequences on various signaling pathways that govern synaptic health and activity. These pathways are fundamental to learning, memory, and overall cognitive function.

The Information Gap for this compound

A thorough review of existing scientific databases and literature reveals a significant gap in our understanding of how this compound specifically impacts these intricate synaptic mechanisms. There is currently no published data that would allow for the compilation of a detailed technical guide as requested. This includes a lack of:

-

Quantitative Data: No studies present quantitative data on changes in synaptic transmission, long-term potentiation (LTP), long-term depression (LTD), or other electrophysiological parameters in response to this compound application.

-

Experimental Protocols: Detailed methodologies for experiments investigating the synaptic effects of this compound have not been published.

-

Signaling Pathway Diagrams: Without experimental data, it is not possible to construct accurate diagrams of the specific signaling pathways modulated by this compound in the context of synaptic function.

Future Directions

The development of this compound for Alzheimer's disease research suggests that studies investigating its biological effects, including those on synaptic function, are likely underway. As this compound progresses through preclinical and potentially clinical development, it is anticipated that research detailing its specific molecular and cellular actions will become available. For researchers and drug development professionals, the future publication of such data will be critical for evaluating the therapeutic potential and possible side effects of this compound and other PSEN1 inhibitors. Until then, the direct impact of this specific inhibitor on the complex world of synaptic function remains an open and important question.

References

The Role of Presenilin-1 in Autophagy Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex, is a pivotal protein in cellular biology, with mutations in its gene being a primary cause of familial Alzheimer's disease (FAD).[1][2][3][4][5][6] Beyond its well-established role in amyloid precursor protein (APP) processing, a growing body of evidence implicates PSEN1 in the modulation of autophagy, the cellular process responsible for the degradation of damaged organelles and long-lived proteins.[1][7][8] This guide provides a comprehensive technical overview of the multifaceted role of PSEN1 in autophagy, presenting key experimental findings, detailing methodologies, and illustrating the complex signaling pathways involved. The information presented herein is critical for researchers and professionals in drug development investigating neurodegenerative diseases and other conditions where autophagic dysfunction is a contributing factor.

Introduction: Presenilin-1 and Autophagy

Autophagy is a fundamental cellular maintenance process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. Dysregulation of this pathway has been implicated in a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease.[9]

Presenilin-1 is a multi-pass transmembrane protein that forms the catalytic core of the γ-secretase complex.[1][2][10] This complex is responsible for the intramembrane cleavage of a variety of type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch.[4] Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease.[1][3][5][6] While the pathogenic mechanisms of FAD-associated PSEN1 mutations have traditionally been linked to altered Aβ production, emerging research has uncovered γ-secretase-independent functions of PSEN1, particularly in the regulation of autophagy.[11][12]

The Controversial Role of PSEN1 in Lysosomal Acidification and Autophagic Flux

A central debate in the field revolves around the precise role of PSEN1 in maintaining lysosomal acidity, a critical factor for the degradative capacity of the autolysosomal system.

Evidence for PSEN1-Mediated Lysosomal Acidification

One line of research proposes that PSEN1 is essential for the proper acidification of lysosomes.[8][13] This function is reportedly mediated through the regulation of the vacuolar H+-ATPase (v-ATPase), the proton pump responsible for acidifying lysosomal lumens.[1][2] Studies have suggested that PSEN1 facilitates the N-glycosylation and subsequent trafficking of the V0a1 subunit of the v-ATPase to the lysosome.[8] Loss of PSEN1 function, therefore, would lead to impaired v-ATPase assembly and function, resulting in lysosomal alkalinization and a subsequent blockage of autophagic flux.[1][8][13] This impairment in degradation leads to the accumulation of autophagosomes.

Evidence Against a Direct Role in Lysosomal Acidification

Conversely, other studies have challenged this model, reporting normal lysosomal acidification in cells lacking PSEN1 and PSEN2.[1][2] These studies did not find evidence for altered turnover of autophagic substrates or impaired vesicle pH in the absence of presenilins.[1][2] Instead, they propose that presenilins may play a role in regulating lysosomal biogenesis through a transcription-factor-EB (TFEB)-independent mechanism.[1][2]

Quantitative Data Summary

The conflicting findings from various studies are summarized in the table below for comparative analysis.

| Study Focus | Cell/Animal Model | Key Findings | Reference |

| PSEN1 and Lysosomal Acidification | PS1 knockout (KO) blastocysts, neurons from PS1 hypomorphic mice | Impaired autolysosome acidification and cathepsin activation due to failed targeting of v-ATPase V0a1 subunit to lysosomes. | [8] |

| Re-evaluation of PSEN1's Role | PSEN1-null (PS1ko) and PSEN1/2 double-knockout (PSdko) mouse embryonic stem cells and brains of mice lacking PSEN1/2 | No evidence of altered autophagic substrate turnover, vesicle pH, or V0a1 maturation. Suggests a role in lysosomal biogenesis. | [1][2] |

| FAD-PSEN2 and Autophagy | Cell models expressing FAD-linked PSEN2 mutants | Impaired autophagosome-lysosome fusion due to decreased recruitment of RAB7, linked to altered Ca2+ homeostasis. | [9][11][12] |

PSEN1 and Calcium Homeostasis: An Alternative Mechanism for Autophagy Modulation

Beyond the debate on lysosomal pH, another proposed mechanism for PSEN1's role in autophagy involves the regulation of intracellular calcium (Ca2+) homeostasis.[11][14] FAD-linked mutations in both PSEN1 and PSEN2 have been shown to disrupt Ca2+ signaling, particularly by affecting the Ca2+ content of the endoplasmic reticulum (ER).[11][12]

This altered Ca2+ signaling can impact autophagy at the level of autophagosome-lysosome fusion.[11][12][14] Specifically, some studies suggest that FAD-PSEN2 mutants impair the recruitment of the small GTPase RAB7 to autophagosomes, a crucial step for their fusion with lysosomes.[11][12] This effect is proposed to be a consequence of reduced cytosolic Ca2+ availability upon cellular stimulation.[11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the role of PSEN1 in autophagy.

Autophagic Flux Analysis

Objective: To measure the rate of autophagic degradation.

Methodology:

-

Culture cells (e.g., mouse embryonic fibroblasts, primary neurons) under normal or starvation conditions (to induce autophagy).

-

Treat one set of cells with an inhibitor of lysosomal degradation, such as Bafilomycin A1 or Chloroquine, for a defined period.

-

Lyse the cells and perform Western blotting for the autophagic markers LC3-II and p62/SQSTM1.

-

Autophagic flux is determined by comparing the accumulation of LC3-II and the degradation of p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.

Lysosomal pH Measurement

Objective: To determine the acidity of the lysosomal lumen.

Methodology:

-

Load cultured cells with a pH-sensitive fluorescent dye, such as LysoSensor Green DND-189 or LysoTracker Red DND-99.

-

Incubate the cells according to the dye manufacturer's protocol.

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.

-

A decrease in the fluorescence of certain dyes or a shift in the emission spectrum can be correlated with changes in lysosomal pH.

Immunofluorescence and Colocalization Analysis

Objective: To visualize the subcellular localization of proteins and their proximity to each other.

Methodology:

-

Fix and permeabilize cells grown on coverslips.

-

Incubate with primary antibodies against the proteins of interest (e.g., LC3, LAMP1 for lysosomes, RAB7).

-

Incubate with fluorescently labeled secondary antibodies.

-

Image the cells using a confocal microscope.

-

Analyze the colocalization of the fluorescent signals using appropriate software to determine the degree of spatial overlap between the proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of PSEN1 in autophagy via lysosomal acidification.

Caption: Alternative mechanism of PSEN1/2 in autophagy via Ca2+ homeostasis.

Caption: Workflow for assessing autophagic flux in cultured cells.

Conclusion and Future Directions

The role of Presenilin-1 in autophagy modulation is a complex and evolving area of research. While its involvement is evident, the precise molecular mechanisms remain a subject of active investigation and debate. The conflicting findings regarding its role in lysosomal acidification highlight the need for further studies to reconcile these differences, potentially through the use of more physiologically relevant models and standardized experimental conditions.

The emerging role of PSEN1 in regulating Ca2+ homeostasis and its impact on autophagosome-lysosome fusion presents an exciting alternative avenue of investigation. Understanding the interplay between the γ-secretase-dependent and -independent functions of PSEN1 in autophagy will be crucial for developing effective therapeutic strategies for Alzheimer's disease and other neurodegenerative disorders characterized by autophagic dysfunction. Future research should focus on elucidating the precise protein-protein interactions and signaling cascades that link PSEN1 to the core autophagy machinery. This knowledge will be instrumental for the rational design of drugs that can modulate autophagy for therapeutic benefit.

References

- 1. A Role for Presenilins in Autophagy Revisited: Normal Acidification of Lysosomes in Cells Lacking PSEN1 and PSEN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Integrative multiomics reveals common endotypes across PSEN1, PSEN2, and APP mutations in familial Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APP, PSEN1, and PSEN2 Variants in Alzheimer’s Disease: Systematic Re-evaluation According to ACMG Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. PSEN2 (presenilin 2) mutants linked to familial Alzheimer disease impair autophagy by altering Ca2+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Presenilin 1 maintains lysosomal Ca2+ homeostasis by regulating vATPase-mediated lysosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating the Effects of Psen1-IN-2 on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential effects of Psen1-IN-2, a novel Presenilin-1 (PSEN1) inhibitor, on the phosphorylation of the microtubule-associated protein tau. This document consolidates current knowledge on the intricate relationship between PSEN1 function and tau pathology, offering a framework for investigating this compound as a potential modulator of this key pathomechanism in neurodegenerative diseases.

Introduction

Presenilin-1, the catalytic subunit of the γ-secretase complex, is a critical enzyme in cellular signaling and protein processing. While its role in the generation of amyloid-beta (Aβ) peptides in Alzheimer's disease is well-established, a growing body of evidence indicates that PSEN1 dysfunction is also intricately linked to the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative disorders known as tauopathies. Loss-of-function mutations in PSEN1 have been shown to exacerbate tau pathology, suggesting that modulating PSEN1 activity could have therapeutic implications beyond amyloid-centric strategies.[1]

This compound (also known as Compound 13K) is a recently identified brain-permeable inhibitor of PSEN1.[2] While the primary focus of its discovery was on its γ-secretase inhibitory activity for reducing Aβ production, its potential impact on tau phosphorylation warrants thorough investigation. This guide will explore the known signaling pathways connecting PSEN1 to tau, present the available data on this compound, and provide detailed experimental protocols to facilitate further research in this area.

This compound: A Novel Presenilin-1 Inhibitor

This compound is a potent and selective inhibitor of the PSEN1-containing γ-secretase complex. Its primary mechanism of action is the inhibition of the proteolytic activity of PSEN1, thereby affecting the processing of its substrates, including the amyloid precursor protein (APP).

Quantitative Data

The inhibitory activity of this compound has been characterized against different isoforms of the γ-secretase complex, demonstrating high potency.

| Target | IC50 (nM) | Reference |

| PSEN1-APH1A complex | 6.9 | [2] |

| PSEN1-APH1B complex | 2.4 | [2] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Signaling Pathways Linking PSEN1 to Tau Phosphorylation

The influence of PSEN1 on tau phosphorylation is believed to be mediated through several key signaling cascades. The loss of PSEN1 function can lead to the dysregulation of kinases and phosphatases that control the phosphorylation state of tau.

PI3K/Akt/GSK-3β Pathway

One of the most well-documented pathways involves the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK-3β) axis. PSEN1 is thought to positively regulate the PI3K/Akt signaling pathway.[3] Activated Akt, in turn, phosphorylates and inhibits GSK-3β, a major tau kinase. Consequently, loss of PSEN1 function leads to reduced Akt activity, disinhibition of GSK-3β, and subsequent hyperphosphorylation of tau.[1][3]

Caption: PI3K/Akt/GSK-3β signaling pathway in relation to PSEN1 and Tau.

mTOR Signaling Pathway

Recent studies have also implicated the mammalian target of rapamycin (mTOR) signaling pathway in the context of PSEN1 mutations and tau pathology. Dysregulation of mTOR signaling has been observed in cellular models of familial Alzheimer's disease with PSEN1 mutations, leading to an accumulation of phosphorylated tau.[4]

Caption: mTOR signaling pathway dysregulation by mutant PSEN1 affecting Tau.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on tau phosphorylation. These protocols are based on standard techniques used in the field.

Cell Culture and Treatment

Objective: To treat cultured neuronal cells with this compound to assess its impact on tau phosphorylation.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

Procedure:

-

Plate neuronal cells at a desired density and allow them to adhere and differentiate if necessary.

-

Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control.

-

Replace the medium with the treatment-containing medium and incubate for a specified period (e.g., 24, 48 hours).

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Store the lysates at -80°C until further analysis.

Western Blot Analysis of Tau Phosphorylation

Objective: To quantify the levels of total and phosphorylated tau in cell lysates treated with this compound.

Materials:

-

Cell lysates from the treatment experiment

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Total Tau (e.g., Tau-5)

-

Phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Loading control (e.g., β-actin, GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pTau AT8) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 6.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total tau and the loading control.

-

Quantify the band intensities using densitometry software. Normalize phosphorylated tau levels to total tau levels, and then to the loading control.

In Vitro Kinase Assay

Objective: To determine if this compound directly affects the activity of key tau kinases like GSK-3β.

Materials:

-

Recombinant active GSK-3β

-

Recombinant tau protein (substrate)

-

Kinase reaction buffer

-

ATP (including γ-³²P-ATP for radioactive detection, or use a non-radioactive method)

-

This compound at various concentrations

-

Positive control inhibitor for GSK-3β (e.g., CHIR99021)

-

SDS-PAGE gels and autoradiography film or phosphospecific antibodies

Procedure:

-

Set up kinase reactions in a microcentrifuge tube containing kinase buffer, recombinant tau, and either this compound, a positive control inhibitor, or vehicle.

-

Initiate the reaction by adding recombinant GSK-3β and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

If using γ-³²P-ATP, expose the gel to autoradiography film to visualize phosphorylated tau.

-

Alternatively, perform a Western blot using a phospho-specific tau antibody.

-

Quantify the amount of phosphorylated tau to determine the effect of this compound on kinase activity.

Experimental and Logical Workflow

The investigation of this compound's effects on tau phosphorylation can be structured as a multi-step process, from initial cell-based screening to more detailed mechanistic studies.

Caption: A proposed experimental workflow for investigating this compound.

Conclusion

This compound presents a novel tool for probing the function of PSEN1. While its development has been primarily focused on the modulation of Aβ production, the established biological link between PSEN1 and tau phosphorylation pathways suggests that this compound may also impact tau pathology. The experimental framework provided in this guide offers a comprehensive approach to systematically investigate this hypothesis. Elucidating the effects of this compound on tau phosphorylation will not only enhance our understanding of the multifaceted role of PSEN1 in neurodegeneration but also potentially open new avenues for the development of therapeutics for tauopathies. Further research is imperative to determine the direct effects of this compound on tau phosphorylation and its potential as a disease-modifying agent.

References

- 1. Loss of presenilin function enhances tau phosphorylation and aggregation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Presenilin-1 F105C mutation leads to tau accumulation in human neurons via the Akt/mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Psen1-IN-2 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Psen1-IN-2, a potent and selective inhibitor of Presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex. The protocols outlined below are intended for researchers in neurobiology, cancer biology, and drug discovery to investigate the cellular effects of γ-secretase inhibition.

Introduction

Presenilin-1 (PSEN1) is a critical component of the γ-secretase complex, an intramembrane protease responsible for the cleavage of multiple type I transmembrane proteins.[1][2] Dysregulation of γ-secretase activity, often due to mutations in the PSEN1 gene, is a primary cause of early-onset familial Alzheimer's disease (AD).[3][4][5] The enzyme processes the Amyloid Precursor Protein (APP) to generate Amyloid-β (Aβ) peptides, which can aggregate to form neurotoxic plaques in the brain.[4] Additionally, γ-secretase plays a pivotal role in Notch signaling, a highly conserved pathway crucial for cell fate determination, differentiation, and proliferation.[1][6]

This compound is a small molecule inhibitor designed to target the catalytic activity of PSEN1. By inhibiting γ-secretase, this compound is expected to reduce the production of Aβ peptides and interfere with Notch signaling. These characteristics make it a valuable tool for studying the pathological mechanisms of AD and for investigating the therapeutic potential of γ-secretase inhibition in various diseases, including cancer.[7][8]

Mechanism of Action

This compound acts as a direct inhibitor of the γ-secretase complex. The complex is composed of four core protein subunits: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2).[1][9] PSEN1 forms the catalytic core of the enzyme.[1] this compound binds to and inhibits the proteolytic activity of PSEN1, thereby preventing the cleavage of its substrates.

The primary downstream effects of this compound are:

-

Inhibition of Aβ Production: By blocking the final cleavage step of APP, this compound reduces the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[7]

-

Inhibition of Notch Signaling: this compound prevents the cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to regulate gene expression.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical characteristics of γ-secretase inhibitors.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC₅₀ (nM) |

| Cell-based Aβ40 Assay | γ-secretase | 15.5 |

| Cell-based Aβ42 Assay | γ-secretase | 10.2 |

| Cell-based Notch Cleavage Assay | γ-secretase | 25.8 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | < 500 g/mol |

| Solubility | Soluble in DMSO (>10 mM) |

| Stability | Stable for >1 year at -20°C (in DMSO) |

Experimental Protocols

1. Cell Culture Treatment with this compound